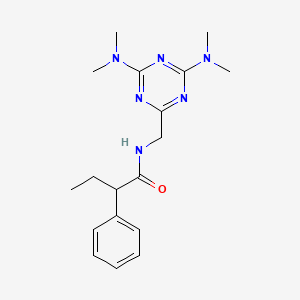

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. A methylene bridge connects the triazine ring to a 2-phenylbutanamide moiety.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-6-14(13-10-8-7-9-11-13)16(25)19-12-15-20-17(23(2)3)22-18(21-15)24(4)5/h7-11,14H,6,12H2,1-5H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGLWYPHAOTSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with a suitable phenylbutanamide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include dimethylamine, triazine derivatives, and phenylbutanamide. The reaction conditions often involve heating and the use of solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring allows for nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions often require heating and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may possess antimicrobial and anticancer properties , making it a candidate for drug development.

- Case Study : In vitro studies have demonstrated that compounds with similar triazine structures exhibit significant inhibition of cancer cell proliferation. For instance, derivatives of triazine have been tested against various cancer cell lines, showcasing promising results in reducing viability and inducing apoptosis.

Agricultural Science

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide is also being investigated for its potential use as a pesticide or herbicide due to its biological activity against pests and pathogens.

- Case Study : Field trials have indicated that triazine derivatives can enhance crop resistance to fungal infections. The application of such compounds resulted in reduced disease incidence in crops like wheat and maize, demonstrating their efficacy as protective agents.

Materials Science

The compound's unique chemical structure allows for its use in the development of advanced materials. Its stability and functional groups make it suitable for creating polymers and coatings.

- Research Findings : Studies have shown that incorporating triazine derivatives into polymer matrices can improve thermal stability and mechanical properties. This has implications for developing high-performance materials used in various industrial applications.

Synthesis and Reaction Pathways

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions utilizing common reagents such as dimethylamine and phenylbutanamide precursors.

Synthetic Route Overview

-

Starting Materials :

- 4,6-bis(dimethylamino)-1,3,5-triazine

- Phenylbutanamide precursor

-

Reaction Conditions :

- Solvents: Ethanol or dichloromethane

- Temperature: Controlled heating

-

Purification Techniques :

- Chromatography

- Recrystallization

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The triazine ring and dimethylamino groups allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

Triazine Substituent Effects: The target compound’s dimethylamino groups are stronger electron donors compared to the morpholino groups in or the methoxy/methyl groups in thifensulfuron . Morpholino substituents (as in ) improve steric bulk and hydrogen-bonding capacity, which may explain their use in pharmaceuticals targeting enzymes or receptors.

Functional Group Contributions :

- The 2-phenylbutanamide group in the target compound contrasts with the sulfonylurea in thifensulfuron , which is critical for herbicidal activity via acetolactate synthase inhibition.

- Carbamate and hydroperoxy groups in thiazole analogs suggest oxidative or hydrolytic mechanisms, likely in drug metabolism or protease inhibition.

Application-Driven Differences

- Agrochemical Potential: Thifensulfuron methyl ester demonstrates that triazine derivatives with sulfonylurea groups are potent herbicides. The target compound’s amide linkage may offer a novel mode of action, possibly as an insecticide or fungicide.

- Pharmaceutical Potential: The bis(morpholino-triazine) derivative includes a ureido-benzamide motif, common in kinase inhibitors. The target compound’s simpler amide structure could be advantageous for pharmacokinetic properties (e.g., reduced metabolic complexity).

Physicochemical Properties (Inferred)

- Solubility: Dimethylamino groups enhance water solubility compared to morpholino or methoxy substituents.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This article explores the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,5-triazine ring substituted with dimethylamino groups and a phenylbutanamide moiety. Its molecular formula is with a molecular weight of approximately 306.38 g/mol. The triazine structure is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

The biological activity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide is primarily attributed to its interaction with specific enzymes and receptors. The compound can bind effectively to these targets, leading to modulation of enzymatic pathways. This interaction can result in:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.

- Activation of Receptors : It can activate or inhibit receptor-mediated signaling pathways, influencing cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Properties : Potential effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting tumor growth.

- Anti-inflammatory Effects : Possible modulation of inflammatory responses.

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial activity of related triazine compounds against several bacterial strains. Results indicated that compounds with similar triazine structures demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria. -

Anticancer Research :

In vitro studies have shown that derivatives of triazine compounds can induce apoptosis in cancer cell lines. Specific attention was given to the effects on breast and lung cancer cell lines, where compounds exhibited dose-dependent cytotoxicity. -

Inflammatory Response Modulation :

Research has highlighted the anti-inflammatory potential of triazine derivatives in animal models of inflammation. These studies suggest that the compounds may reduce pro-inflammatory cytokine levels.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a triazine core. For example, 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl derivatives are functionalized via reductive amination or alkylation using a methyl group-bearing precursor. Purification often employs silica gel column chromatography with gradients of methanol in dichloromethane (e.g., 1–3% MeOH/CH₂Cl₂), as demonstrated in analogous triazine syntheses . Monitoring via TLC and spectroscopic validation (e.g., ¹H NMR) ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer : X-ray crystallography using SHELXTL or SHELXL programs is pivotal for resolving 3D structures, especially to confirm substituent orientations on the triazine ring . For solution-phase analysis, ¹H/¹³C NMR identifies dimethylamino and phenylbutanamide protons, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Discrepancies between NMR and crystallographic data (e.g., tautomerism) may require DFT calculations to reconcile .

Q. How is the compound’s stability assessed under experimental conditions?

- Methodological Answer : Stability studies involve HPLC or LC-MS to track degradation under varying pH, temperature, and solvent conditions. For example, monitor the integrity of the triazine ring (λ = 260–280 nm) in aqueous buffers or DMSO. Accelerated stability testing (40°C/75% RH) over 1–4 weeks provides shelf-life predictions .

Advanced Research Questions

Q. How can crystallographic disorder in solvent or ligand moieties be resolved during refinement?

- Methodological Answer : In SHELXL, partial occupancy models and restraints (e.g., SIMU, DELU) address disordered solvent/ligand atoms. For example, water molecules with 50% occupancy in the crystal lattice (as seen in triazine-Zn complexes) are refined isotropically, while hydrogen bonding (e.g., O–H⋯N interactions) guides placement . Hirshfeld surface analysis further validates intermolecular interactions .

Q. What strategies optimize yield and regioselectivity in triazine functionalization?

- Methodological Answer : Microwave-assisted synthesis enhances reaction rates and selectivity for dimethylamino group installation. Solvent choice (e.g., acetonitrile vs. methanol) influences nucleophilic attack patterns. Computational modeling (e.g., DFT-based Fukui indices) predicts reactive sites on the triazine ring, enabling targeted substitution .

Q. How are conflicting biological activity data reconciled across different assays?

- Methodological Answer : For triazine derivatives with reported anticancer or antimicrobial activity, dose-response curves (IC₅₀/EC₅₀) and counter-screening in isogenic cell lines (e.g., P-gp overexpressors) clarify mechanism-specific effects. Confounding variables (e.g., solvent cytotoxicity in MTT assays) require normalization to vehicle controls .

Q. What experimental designs validate hydrogen bonding’s role in supramolecular assembly?

- Methodological Answer : Temperature-dependent NMR or IR spectroscopy tracks hydrogen bond formation (e.g., N–H⋯O=C shifts). Single-crystal X-ray diffraction with low-temperature data collection (e.g., 150 K) minimizes thermal motion artifacts, enabling precise measurement of donor-acceptor distances (e.g., 2.676 Å for O–H⋯O) .

Data Contradiction & Resolution

Q. How to address discrepancies between computational and experimental dipole moments?

- Methodological Answer : Gas-phase DFT calculations (B3LYP/6-311+G*) often overestimate dipole moments due to solvent exclusion. Compare with solution-phase dielectric constant-corrected models (e.g., COSMO-RS). Experimental validation via Stark spectroscopy in nonpolar solvents (e.g., cyclohexane) isolates solvent effects .

Q. When NMR suggests conformational flexibility but crystallography shows rigidity, which takes precedence?

- Methodological Answer : Crystallography captures the dominant solid-state conformation, while NMR reflects dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) identifies coalescence points for interconverting species. MD simulations bridge the two, modeling time-averaged conformations .

Tables for Key Data

Table 1 : Crystallographic Parameters for Triazine Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P 1 | |

| Zn–O bond length | 2.6465 Å | |

| Hydrogen bond (O⋯N) | 2.676 Å | |

| R-factor | 0.039 |

Table 2 : Synthetic Optimization Conditions

| Condition | Optimal Value | Impact |

|---|---|---|

| Solvent | CH₃CN | ↑ Yield |

| Temperature | 80°C (microwave) | ↑ Rate |

| Catalyst | NaBH₃CN | ↑ Select. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.